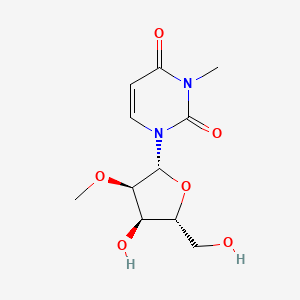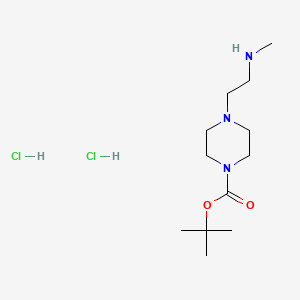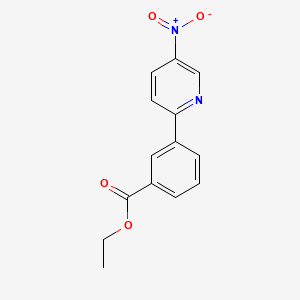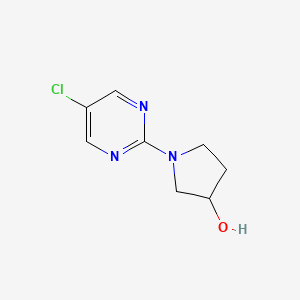![molecular formula C13H17N3O B1530479 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one CAS No. 1252650-37-5](/img/structure/B1530479.png)
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one
Overview
Description
This compound is also known as Mirtazapine . It is an a2-Adrenergic blocker and an analog of mianserin . It is used as an antidepressant .
Synthesis Analysis
The synthesis of Mirtazapine was carried out by W. J. Van der Burg . The synthesis of three contaminants of Mirtazapine, formed during the preparation of Mirtazapine bulk drug, is described . The products are 2-methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino(1,2-a)pyrido[3,2-f]azepine-2-oxide (N-oxide, 7), 1-(3-methylpyridyl-2)-2-phenyl-4-methylpiperazine (deshydroxy compound, 9), and 2-methyl-1,2,3,4,10,14b-hexahydro-10-oxo-benzo[c] pyrazino (1,2-a)pyrido[3,2-f]azepine (oxo compound 11) .Molecular Structure Analysis
The molecular formula of Mirtazapine is C17H19N3 . The molecular weight is 265.35 . The percent composition is C 76.95%, H 7.22%, N 15.84% .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Mirtazapine have been studied . The synthesis of three contaminants of Mirtazapine, formed during the preparation of Mirtazapine bulk drug, is described .Physical And Chemical Properties Analysis
Mirtazapine appears as white crystals . It has a melting point of 114-116° . It is soluble in methanol and chloroform .Scientific Research Applications
Treatment of Major Depressive Disorder
Mirtazapine, chemically known as 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one, is primarily used for the treatment of major depressive disorder. It has been effective in several randomized controlled trials compared to placebo and other antidepressants .
Depression Associated with Dementia
Research suggests that mirtazapine may play a role in treating depression that coexists with dementia. It has shown positive clinical reactions in patients suffering from both conditions .
Anxiety and Sleep Disorders
Mirtazapine is also considered for the treatment of anxiety disorders and sleeplessness. Its pharmacological profile indicates potential benefits in these areas .
Weight Management
Patients experiencing weight loss associated with depression or other conditions may benefit from mirtazapine’s effects on weight stabilization .
Cellular Model of Depression
In scientific research, mirtazapine has been used to establish a cellular model of depression through stress induction using cell cultures. This helps study new treatment possibilities for depression .
Treatment Resistant Depression
Combining mirtazapine with serotonin-noradrenaline reuptake inhibitor (SNRI) or selective serotonin reuptake inhibitor (SSRI) antidepressants has been investigated for treatment-resistant depression in primary care settings .
Mechanism of Action
Target of Action
The primary target of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one, also known as Mirtazapine, is the presynaptic α2 receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, in the central nervous system .
Mode of Action
10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one acts as a potent antagonist of presynaptic α2 receptors . It also exhibits moderate antagonistic activity against 5-HT (serotonin) receptors .
Biochemical Pathways
The antagonistic action of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one on α2-adrenoceptors leads to an increase in the release of norepinephrine and serotonin . This enhances the neurotransmission of these monoamines, which are known to be deficient in depressive states .
Pharmacokinetics
It is known that it is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The increased neurotransmission of norepinephrine and serotonin resulting from the action of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one leads to an improvement in mood and reduction in anxiety . This makes it effective as an antidepressant .
Action Environment
The action, efficacy, and stability of 10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that it may degrade at higher temperatures
Future Directions
properties
IUPAC Name |
10-methyl-2,3,4,4a,5,7-hexahydro-1H-pyrazino[1,2-a][1,5]benzodiazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-2-3-11-12(6-9)16-5-4-14-8-10(16)7-13(17)15-11/h2-3,6,10,14H,4-5,7-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWBTNMXUFIACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)CC3N2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2-Chloro-6-(chloromethyl)thieno-[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1530400.png)







![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)
![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)

![9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine](/img/structure/B1530417.png)

